An In-depth Technical Guide to the Physical Properties of 1-Decyl-3-methylimidazolium chloride
An In-depth Technical Guide to the Physical Properties of 1-Decyl-3-methylimidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decyl-3-methylimidazolium chloride, often abbreviated as [C10mim][Cl], is an ionic liquid that has garnered significant interest across various scientific disciplines, including green chemistry, materials science, and drug delivery. Its unique combination of a hydrophilic imidazolium (B1220033) head and a hydrophobic decyl tail imparts valuable properties such as high thermal stability, negligible vapor pressure, and surfactant-like behavior. This technical guide provides a comprehensive overview of the core physical properties of [C10mim][Cl], detailed experimental protocols for its synthesis and characterization, and visualizations of its behavior in solution and application in biomass processing.
Core Physical Properties
The physical properties of 1-Decyl-3-methylimidazolium chloride are summarized in the tables below. It is important to note that values can vary slightly between different sources due to variations in purity and measurement techniques.
General and Thermal Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₇ClN₂ | [1] |
| Molecular Weight | 258.83 g/mol | [1] |
| Appearance | Colorless to slightly yellow or light yellow to brown clear liquid/viscous liquid to solid | [2][3] |
| Melting Point | 37 °C / -10 °C | [3] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. Information under vacuum is not readily available. | |
| Thermal Decomposition | Thermogravimetric analysis of similar 1-alkyl-3-methylimidazolium chlorides shows decomposition temperatures above 200°C. The thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrates decreases with increasing alkyl chain length. For the decyl variant ([Dmmim][NO₃]), the onset of decomposition in an air atmosphere is 229.83 °C.[4] For 1-ethyl-3-methylimidazolium (B1214524) chloride, the decomposition temperature is reported as 233(5) °C.[5] |
Physicochemical Properties
| Property | Value | Conditions | Source(s) |
| Density | 0.99 g/mL (or g/cm³) | 25 °C | [2][3] |
| Viscosity | 8570 cP | 35 °C | |
| Refractive Index | n20/D 1.50 / 1.501 | 20 °C | [2] |
| Surface Tension | Data for aqueous solutions of other 1-alkyl-3-methylimidazolium salts suggest surface activity, but a specific value for [C10mim][Cl] is not readily available. |
Solubility
1-Decyl-3-methylimidazolium chloride is generally soluble in polar solvents. However, quantitative solubility data is scarce in the literature.
| Solvent | Solubility | Temperature | Source(s) |
| Water | Soluble.[6] Complete disruption into free ions occurs in aqueous solution.[6] | Not specified | |
| Ethanol | Soluble. The solubility of 1-alkyl-3-methylimidazolium chlorides in primary alcohols generally decreases with increasing alcohol alkyl chain length.[7][8] | Not specified | |
| Organic Solvents | The long alkyl chain enhances its solubility in organic solvents.[2] | Not specified |
Experimental Protocols
Synthesis of 1-Decyl-3-methylimidazolium chloride
The synthesis of [C10mim][Cl] is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and 1-chlorodecane (B1663957).
Materials:
-
1-methylimidazole (distilled prior to use)
-
1-chlorodecane
-
Toluene (or another suitable solvent like acetonitrile)[9]
-
Ethyl acetate (B1210297) (for washing)
-
Activated charcoal (for decolorizing)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in toluene.
-
Add 1-chlorodecane (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24-72 hours under an inert atmosphere (e.g., nitrogen).[10]
-
After cooling to room temperature, the ionic liquid will likely separate as a denser phase.
-
Wash the crude product with ethyl acetate multiple times to remove any unreacted starting materials.
-
To decolorize the product, dissolve it in a minimal amount of a suitable solvent (e.g., water or acetonitrile), add activated charcoal, and stir for several hours.
-
Filter the mixture to remove the charcoal.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent and water.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The structure of the synthesized [C10mim][Cl] can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts will show characteristic peaks for the imidazolium ring protons (one of which will be significantly downfield), the N-methyl protons, and the protons of the decyl chain.[11][12] The chemical shift of the proton at the C2 position of the imidazolium ring is sensitive to the solvent environment and ion pairing.[6][13]
-
¹³C NMR: ¹³C NMR spectroscopy can further confirm the carbon skeleton of the molecule.
Thermogravimetric Analysis (TGA):
-
TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass loss is recorded as a function of temperature.[4][14]
Mandatory Visualizations
Micelle Formation of 1-Decyl-3-methylimidazolium chloride
1-Decyl-3-methylimidazolium chloride, being an amphiphilic molecule, self-assembles into micelles in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC). This process is driven by the hydrophobic effect, where the hydrophobic decyl tails aggregate to minimize their contact with water, while the hydrophilic imidazolium heads remain exposed to the aqueous environment. The determination of the CMC can be achieved by monitoring a physical property of the solution (such as surface tension, conductivity, or fluorescence) as a function of the surfactant concentration.[15][16][17]
Experimental Workflow: Cellulose (B213188) Dissolution
Imidazolium-based ionic liquids are effective solvents for cellulose, a biopolymer that is insoluble in water and most common organic solvents. The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network within the cellulose structure by the ions of the ionic liquid. Both the cation and the anion of the ionic liquid play a role in this process.[18][19][20] The dissolved cellulose can then be regenerated by adding an anti-solvent like water or ethanol.[21]
References
- 1. 1-Decyl-3-methylimidazolium chloride | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. 1-Decyl-3-methylimidazolium chloride | Ionic Liquid [benchchem.com]
- 11. 1-DECYL-3-METHYLIMIDAZOLIUM CHLORIDE(171058-18-7) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nanoscience.com [nanoscience.com]
- 16. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cellulose Crystal Dissolution in Imidazolium-Based Ionic Liquids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.acs.org [pubs.acs.org]
